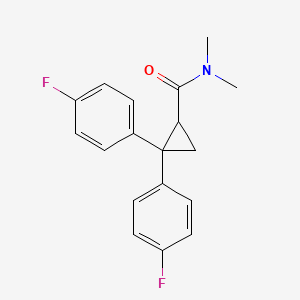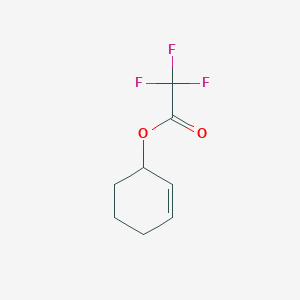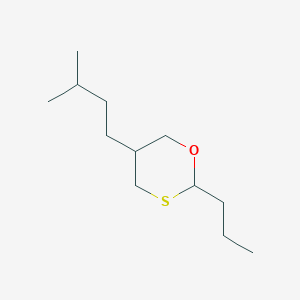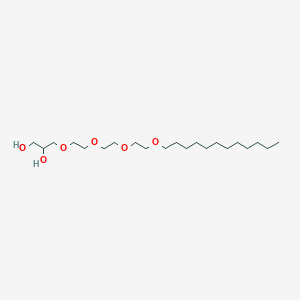
4,7,10,13-Tetraoxapentacosane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,10,13-Tetraoxapentacosane-1,2-diol is an organic compound with the molecular formula C21H44O6 It is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a polyether diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxapentacosane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the reaction of an alkene with osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form the corresponding diol . The reaction conditions often require a solvent such as acetone or water, and the reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
化学反应分析
Types of Reactions
4,7,10,13-Tetraoxapentacosane-1,2-diol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the diol into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
科学研究应用
4,7,10,13-Tetraoxapentacosane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 4,7,10,13-Tetraoxapentacosane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ether linkages provide flexibility and solubility, enhancing the compound’s ability to interact with different substrates.
相似化合物的比较
4,7,10,13-Tetraoxapentacosane-1,2-diol can be compared with other polyether diols such as:
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and applications.
Polypropylene glycol (PPG): Another polyether diol with distinct properties and uses.
1,2-Dodecanediol: A shorter-chain diol with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer unique solubility and reactivity characteristics.
属性
CAS 编号 |
63823-21-2 |
|---|---|
分子式 |
C21H44O6 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
3-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-20-21(23)19-22/h21-23H,2-20H2,1H3 |
InChI 键 |
HDURIBZAFCWJJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOCCOCCOCCOCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
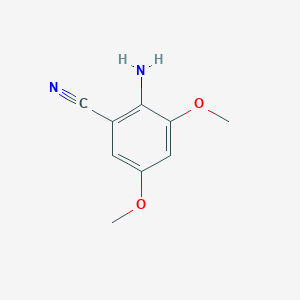
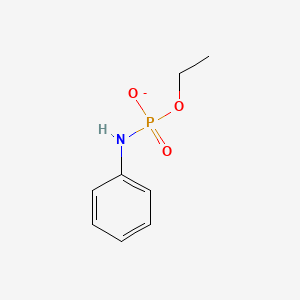
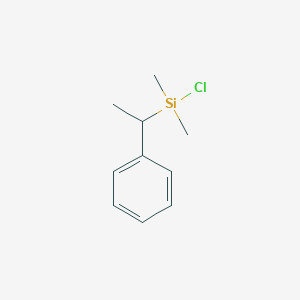
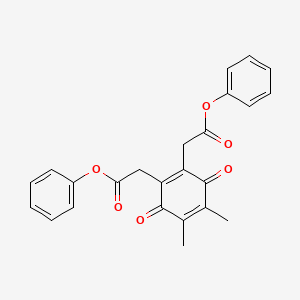
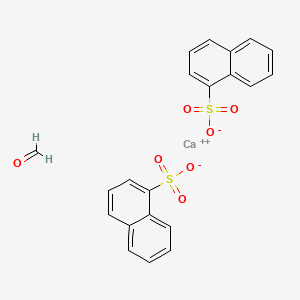

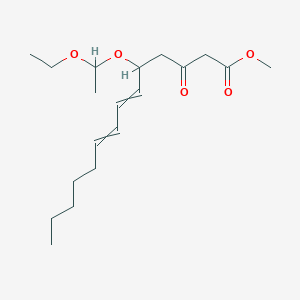
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
